molecular formula C12H20 B14629128 5-Decene, 4-ethynyl-, (E)- CAS No. 55976-10-8

5-Decene, 4-ethynyl-, (E)-

Cat. No.: B14629128
CAS No.: 55976-10-8
M. Wt: 164.29 g/mol
InChI Key: ZYWLODQNXNNHOV-PKNBQFBNSA-N
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Description

(E)-4-Ethynyl-5-decene (CAS 55976-10-8) is a branched unsaturated hydrocarbon with the molecular formula C₁₂H₂₀ and a molecular weight of 168.32 g/mol . Its structure features a decene backbone (10-carbon chain) with a terminal ethynyl group (-C≡CH) at position 4 and an E-configuration (trans stereochemistry) at the double bond between carbons 5 and 4. The compound’s IUPAC name is (E)-5-decene-4-ethynyl, and its stereochemical designation distinguishes it from the Z-isomer. Key physical properties include:

  • Density: ~0.74–0.75 g/cm³ (estimated based on analogous alkenes) .
  • Boiling point: Predicted to exceed 169°C (cf. trans-5-decene: 169°C) .
  • Reactivity: The ethynyl group enables alkyne-specific reactions (e.g., hydrosilylation, cycloadditions), while the E-alkene influences steric and electronic behavior in metathesis or oxidation reactions .

Properties

CAS No.

55976-10-8

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(E)-4-ethynyldec-5-ene

InChI

InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h3,9,11-12H,4-5,7-8,10H2,1-2H3/b11-9+

InChI Key

ZYWLODQNXNNHOV-PKNBQFBNSA-N

Isomeric SMILES

CCCC/C=C/C(CCC)C#C

Canonical SMILES

CCCCC=CC(CCC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decene, 4-ethynyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of 5-Decene, 4-ethynyl-, (E)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrogenation Reactions

The ethynyl and alkene groups undergo selective hydrogenation under distinct conditions:

Reaction SiteCatalyst/ConditionsProductStereochemistrySource
Ethynyl (C≡C)H₂, Lindlar catalyst (Pd/CaCO₃, quinoline)cis-4,5-Dideutero-5-deceneSyn addition
Ethynyl (C≡C)Li/NH₃ (lithium in liquid ammonia)trans-4,5-Dideutero-5-deceneAnti addition
Alkene (C=C)H₂, Pd/CDecane (saturated hydrocarbon)N/A
  • Key Insight : The ethynyl group is more reactive than the alkene, allowing selective reduction. Syn addition (Lindlar) retains stereochemistry, while radical intermediates in Li/NH₃ favor trans products. The alkene requires harsher conditions for complete saturation .

Electrophilic Additions to the Alkene

The trans-alkene undergoes regioselective electrophilic additions, following Markovnikov’s rule:

ReagentProductMechanismNotesSource
HX (X = Cl, Br)5-Halo-4-ethynyldecaneProtonation at C6, X⁻ attackCarbocation stability
H₂O (H⁺)5-Hydroxy-4-ethynyldecaneHydration via oxonium ionAcid-catalyzed
X₂ (X = Br₂, Cl₂)5,6-Dihalo-4-ethynyldecaneHalonium ion intermediateAnti addition
  • Steric Effects : The bulky ethynyl group at C4 disfavors electrophilic attack at C5, directing reagents to C6 .

Gold-Catalyzed Cycloisomerization

The 1,5-enyne structure enables cyclization via gold(I) catalysts, forming bicyclic intermediates:

CatalystProductPathwayKey IntermediateSource
[Au(PPh₃)Cl]/AgBF₄Bicyclo[3.2.0]hept-2-ene5-exo-dig cyclizationCyclopropyl gold carbene
Au(I)-NHC complexTricyclic siloxane derivatives6-endo-dig cyclizationα,β-Unsaturated carbene
  • Mechanism : Coordination of Au(I) to the alkyne induces cyclopropanation, followed by ring expansion or nucleophilic trapping . Stereoselectivity depends on ligand electronics (e.g., NHC ligands enhance carbene character) .

Palladium-Catalyzed Allylic Substitution

The allylic position (C5) participates in Pd-mediated reactions:

SubstrateCatalystProductConditionsSource
Allylic etherPd(MeCN)₄4-Ethynyl-5-silyldecaneBF₃·OEt₂ stabilization
Allylic alcohol(η³-Allyl)Pd complexAllylic silane/boronateMethanol solvent
  • Resting State : The (η³-allyl)palladium complex ([15(MeCN)₂]–BF₄) is catalytically active but prone to decomposition without BF₃ stabilization .

Oxidation Reactions

Oxidative cleavage and functionalization pathways:

Oxidizing AgentReaction SiteProductConditionsSource
KMnO₄, H⁺Alkene (C=C)4-Ethynylpentanedioic acidAcidic cleavage
O₃, Zn/H₂OAlkene (C=C)4-EthynylpentanalOzonolysis
AgNO₃, NH₃Ethynyl (C≡C)Silver acetylide complexDeprotonation
  • Acid-Base Reactivity : The ethynyl proton (pKa ~25) is deprotonated by strong bases (e.g., NaNH₂), forming nucleophilic acetylides for coupling reactions.

Radical-Mediated Difunctionalization

The alkene undergoes radical additions under SET conditions:

InitiatorReagentsProductSelectivitySource
FeCl₃R-X (alkyl halide)5-Alkyl-4-ethynyldecaneAnti-Markovnikov
Light (hv)BrCCl₃5-Bromo-4-ethynyldecaneRadical chain mechanism
  • Regioselectivity : Radical stability dictates anti-Markovnikov addition, contrasting polar mechanisms .

Scientific Research Applications

5-Decene, 4-ethynyl-, (E)- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Decene, 4-ethynyl-, (E)- involves its interaction with molecular targets through its double bond and ethynyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

5-Decene (C₁₀H₂₀)

Key Differences :

  • Structure : Lacks the ethynyl group at position 3.
  • Physical Properties :
    • Boiling point: 169°C (trans isomer) .
    • Melting point: -66.3°C .
  • Reactivity: Undergoes metathesis with ruthenium catalysts (e.g., cross-metathesis with 8-nonenyl acetate) but shows isomer-dependent activity. For example, trans-5-decene forms trace cross-products under Z-selective conditions, while cis-5-decene achieves 57% yield . Participates in allylic oxidation to yield chiral building blocks, with stereochemistry dictating diastereoselectivity .

Table 1: Comparison of 5-Decene and (E)-4-Ethynyl-5-Decene

Property 5-Decene (E) (E)-4-Ethynyl-5-Decene
Molecular Formula C₁₀H₂₀ C₁₂H₂₀
Molecular Weight 140.27 g/mol 168.32 g/mol
Key Functional Groups Alkene (E) Alkene (E) + Ethynyl
Boiling Point 169°C >169°C (estimated)
Reactivity Highlights Metathesis, oxidation Hydrosilylation, alkyne additions

4-Undecene, 5-Methyl (C₁₂H₂₄)

Key Differences :

  • Structure : Features a methyl group at position 5 and an 11-carbon chain (vs. ethynyl at position 4 in the target compound).
  • Physical Properties :
    • Molecular weight: 168.32 g/mol (same as (E)-4-ethynyl-5-decene due to differing substituents).
    • Boiling point: Higher than 5-decene due to increased branching and chain length .
  • Reactivity : Methyl branching enhances steric hindrance, reducing participation in sterically demanding reactions (e.g., cross-metathesis) compared to ethynyl-substituted analogs .

Table 2: Ethynyl vs. Methyl Substituent Effects

Feature (E)-4-Ethynyl-5-Decene 5-Methyl-4-undecene
Substituent Ethynyl (-C≡CH) Methyl (-CH₃)
Electronic Effects Electron-withdrawing (sp-hybridized) Electron-donating
Steric Effects Moderate High
Preferred Reactions Hydrosilylation, cycloadditions Hydrogenation, isomerization

4-Ethynyl-α,α,α-Trifluorotoluene (C₉H₅F₃)

Key Differences :

  • Structure : Aromatic ring with trifluoromethyl and ethynyl groups (vs. aliphatic chain in (E)-4-ethynyl-5-decene).
  • Reactivity :
    • Used in UV-initiated hydrosilylation on silicon surfaces due to the ethynyl group’s affinity for radical reactions .
    • The aromatic system enables π-π interactions, unlike the aliphatic backbone of (E)-4-ethynyl-5-decene.

Metathesis Reactions

  • 5-Decene: Shows Z/E isomer-dependent outcomes. For example, cis-5-decene reacts with 8-nonenyl acetate to form cross-products in 57% yield, while trans-5-decene yields trace products under similar conditions .
  • (E)-4-Ethynyl-5-Decene : The ethynyl group likely inhibits ruthenium-catalyzed metathesis due to catalyst poisoning, redirecting reactivity toward alkyne-specific pathways .

Hydrosilylation

  • (E)-4-Ethynyl-5-Decene : Expected to undergo thermal or UV-initiated hydrosilylation on silicon surfaces, similar to 4-ethynylbenzyl alcohol, forming stable Si-C bonds .
  • 5-Decene : Lacks the ethynyl group required for this reaction, limiting its utility in surface functionalization.

Stereochemical Influence

  • The E-configuration in both 5-decene and its ethynyl derivative dictates regioselectivity. For example, trans-5-decene produces distinct diastereomers in allylic oxidation compared to the cis-isomer .

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